3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
CAS No.: 73863-55-5
Cat. No.: VC21341041
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73863-55-5 |
---|---|
Molecular Formula | C12H12ClNO |
Molecular Weight | 221.68 g/mol |
IUPAC Name | 3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15) |
Standard InChI Key | FZGDNCQOGMDOHF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC2=NC(=C(C=C2C=C1)CCCl)O |
SMILES | CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl |
Canonical SMILES | CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl |
Introduction
3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one is a chemical compound belonging to the quinolinone class, which consists of heterocyclic compounds featuring a quinoline ring fused with a carbonyl group. This compound is of interest in medicinal chemistry, particularly for its potential applications in developing pharmaceuticals. It can be synthesized from commercially available starting materials such as 2-chloroethylamine and 7-methylquinoline.
Synthesis and Production
The synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one involves the reaction of 2-chloroethylamine with 7-methylquinoline. This process can be optimized for efficiency and yield by employing advanced synthesis techniques.
Starting Materials | Synthesis Conditions | Yield |
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2-Chloroethylamine | Continuous flow reactors | High |
7-Methylquinoline | Automated synthesis | Optimized |
Biological Activities
Quinolinone derivatives, including 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, have been studied for their biological activities, such as antimicrobial and anticancer properties. These compounds often interact with biological targets like enzymes or receptors to exert their effects.
Stability and Reactivity
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Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
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Reactivity: The chloroethyl group allows for further derivatization, which could enhance biological activity or alter pharmacokinetic properties.
Applications in Scientific Research
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one has potential applications in scientific research due to its reactive nature and potential biological activities. It can be used as a starting material for synthesizing more complex compounds with enhanced properties.
Application Area | Potential Use |
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Medicinal Chemistry | Pharmaceutical development |
Organic Synthesis | Derivatization for enhanced activity |
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